molecular formula C10H15NO B8054285 5-(Hydroxymethyl)bicyclo[3.2.1]octane-1-carbonitrile

5-(Hydroxymethyl)bicyclo[3.2.1]octane-1-carbonitrile

Cat. No.: B8054285
M. Wt: 165.23 g/mol
InChI Key: UAJFAWIUNDQONN-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)bicyclo[3.2.1]octane-1-carbonitrile is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound belongs to the class of bicyclic organic compounds and features a hydroxymethyl group attached to the bicyclo[3.2.1]octane ring system, with a nitrile group at the first position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hydroxymethyl)bicyclo[3.2.1]octane-1-carbonitrile typically involves multiple steps, starting with the formation of the bicyclo[3.2.1]octane core. One common approach is the cyclization of a suitable diene precursor using a catalyst to form the bicyclic structure. Subsequent functionalization introduces the hydroxymethyl and nitrile groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the scalability and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(Hydroxymethyl)bicyclo[3.2.1]octane-1-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Hydroxymethyl)bicyclo[3.2.1]octane-1-carbonitrile has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(Hydroxymethyl)bicyclo[3.2.1]octane-1-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds, while the nitrile group can engage in dipole-dipole interactions. These interactions can modulate biological processes and lead to desired therapeutic outcomes.

Comparison with Similar Compounds

5-(Hydroxymethyl)bicyclo[3.2.1]octane-1-carbonitrile is unique due to its bicyclic structure and functional groups. Similar compounds include:

  • Bicyclo[3.2.1]octane derivatives: These compounds share the bicyclic core but may have different substituents.

  • Nitriles: Other nitriles with different ring structures and functional groups.

  • Hydroxymethyl compounds: Compounds with hydroxymethyl groups attached to various ring systems.

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Properties

IUPAC Name

5-(hydroxymethyl)bicyclo[3.2.1]octane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c11-7-9-2-1-3-10(6-9,8-12)5-4-9/h12H,1-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJFAWIUNDQONN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(C1)(C2)C#N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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